2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
Description
2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone (CAS: 898779-47-0) is a propiophenone derivative characterized by two methyl groups at the 2' and 5' positions of the benzene ring and a 3,4-dimethylphenyl substituent at the 3-position of the propanone backbone . Its molecular formula is C₁₉H₂₂O, with a molecular weight of 266.38 g/mol.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-5-6-15(3)18(11-13)19(20)10-9-17-8-7-14(2)16(4)12-17/h5-8,11-12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJJJIMYBIQSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644845 | |
| Record name | 1-(2,5-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-38-9 | |
| Record name | 1-(2,5-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ketone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: 2’,5’-Dimethyl-3-(3,4-dimethylphenyl)benzoic acid
Reduction: 2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propanol
Substitution: Various halogenated derivatives
Scientific Research Applications
2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically include:
Binding to active sites: Inhibiting or activating enzymes
Receptor interaction: Modulating receptor activity to influence cellular responses
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a family of propiophenone derivatives with varying substituents on the aromatic rings. Key structural analogs include:
Key Observations :
Crystallographic and Structural Analysis
Crystallographic tools like SHELX and ORTEP-III are widely used for structural elucidation of such compounds.
Biological Activity
2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a propiophenone backbone with two methyl groups at the 2' and 5' positions and a dimethylphenyl substituent. Its molecular formula is , with a molecular weight of approximately 258.33 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can act as an electrophile, engaging with nucleophiles in cellular environments. This interaction may lead to:
- Enzyme Inhibition : Modulating the activity of enzymes involved in metabolic pathways.
- Signal Transduction Alteration : Influencing various signaling pathways critical for cellular function.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth.
- Antimicrobial Properties : Investigations into its antimicrobial effects have shown promise against various bacterial strains.
Data Summary
The following table summarizes the key biological activities and findings related to this compound:
Case Studies
- Anticancer Activity Study : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through caspase activation.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
